molecular formula C14H21ClN2O2 B1611879 Benzyl 4-(methylamino)piperidine-1-carboxylate hydrochloride CAS No. 1073635-69-4

Benzyl 4-(methylamino)piperidine-1-carboxylate hydrochloride

Cat. No.: B1611879
CAS No.: 1073635-69-4
M. Wt: 284.78 g/mol
InChI Key: NZVDMIUKSBONTE-UHFFFAOYSA-N
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Description

Benzyl 4-(methylamino)piperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C14H21ClN2O2. It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(methylamino)piperidine-1-carboxylate hydrochloride typically involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the free base of 1-benzyl-3-methoxycarbonyl-4-piperidone, which is subsequently converted to the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(methylamino)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

Benzyl 4-(methylamino)piperidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-(methylamino)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(methylamino)piperidine-1-carboxylate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

Biological Activity

Benzyl 4-(methylamino)piperidine-1-carboxylate hydrochloride, a compound with the molecular formula C₁₄H₂₁ClN₂O₂ and a molecular weight of approximately 284.78 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological profile, mechanisms of action, and applications in medicinal chemistry, supported by relevant research findings and case studies.

The compound features a piperidine ring substituted at the 4-position with a methylamino group and a benzyl ester. The hydrochloride form enhances its solubility, making it suitable for various applications in pharmacology and medicinal chemistry.

This compound interacts with specific molecular targets, including enzymes and receptors. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound acts as a potential inhibitor of acetylcholinesterase, which is significant in the treatment of neurodegenerative diseases.
  • Neurotransmitter Modulation : It may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors, suggesting applications in treating neurological disorders.

Understanding these mechanisms is crucial for advancing its therapeutic potential.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Neuroprotective Effects : Preliminary studies suggest it may protect neuronal cells from damage, potentially useful in conditions like Alzheimer's disease .
  • Antidepressant Properties : Its ability to modulate serotonin pathways indicates possible antidepressant effects.

The specific biological activity requires further investigation to establish a comprehensive pharmacological profile.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectiveProtects neuronal cells from oxidative stress
AntidepressantModulates serotonin pathways
Acetylcholinesterase InhibitionPotential inhibitor for neurodegenerative disease treatment

Case Study: Neuroprotective Effects

In a recent study, this compound was tested on neuronal cell cultures exposed to oxidative stress. The results indicated that the compound significantly reduced cell death compared to untreated controls, highlighting its potential as a neuroprotective agent. Further investigations are needed to elucidate the underlying mechanisms and optimal dosages for therapeutic use .

Applications in Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that enhance biological activity or alter physicochemical properties. Potential applications include:

  • Synthesis of Acetylcholinesterase Inhibitors : It is used as a precursor in developing compounds targeting acetylcholinesterase for treating Alzheimer's disease.
  • Development of Antidepressants : Its ability to interact with neurotransmitter systems positions it as a candidate for new antidepressant formulations.

Properties

IUPAC Name

benzyl 4-(methylamino)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-15-13-7-9-16(10-8-13)14(17)18-11-12-5-3-2-4-6-12;/h2-6,13,15H,7-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVDMIUKSBONTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595197
Record name Benzyl 4-(methylamino)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073635-69-4
Record name Benzyl 4-(methylamino)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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